5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane
Overview
Description
5-Phenylmethoxy-3,7,9-trioxatricyclo[42102,4]nonane is a complex organic compound with a unique tricyclic structure It is characterized by the presence of three oxygen atoms and a phenylmethoxy group attached to the tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of automated reactors and continuous flow systems can enhance the production process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane involves its interaction with specific molecular targets. The phenylmethoxy group and tricyclic structure allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane: A closely related compound with a similar tricyclic structure but different positioning of oxygen atoms.
3,7,9-Trioxatricyclo[4.2.1.02,4]nonane: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane is unique due to its specific arrangement of oxygen atoms and the presence of the phenylmethoxy group.
Properties
IUPAC Name |
5-phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-12-11-10(17-11)9-7-15-13(12)16-9/h1-5,9-13H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVFOIZTWHLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O3)C(C(O1)O2)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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